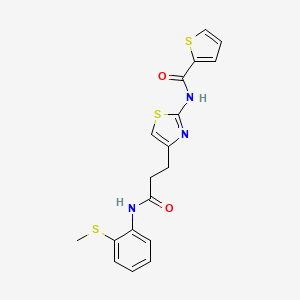

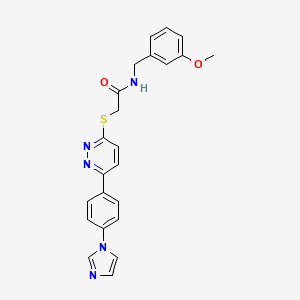

2-Cyclopropyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to 2-Cyclopropyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole, often involves heterocyclic chemistry techniques that allow for the formation of the thiazole core alongside the incorporation of diverse functional groups. For instance, compounds derived from cyclopropane dicarboxylic acid have been synthesized to include thiadiazole and 1,2,4-triazole moieties through reactions with thiosemicarbazide and phosphorous oxychloride, demonstrating the versatility in synthesizing complex thiazole derivatives (Sharba et al., 2005).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring—a heterocyclic compound containing both sulfur and nitrogen atoms within the same ring. This structure contributes significantly to the compound's chemical behavior and interaction with various biological targets. Advanced techniques, including X-ray crystallography and NMR spectroscopy, are often employed to elucidate the precise geometric and electronic structure of these molecules, providing insights into their reactivity and potential for further modifications (Saraçoǧlu & Cukurovalı, 2012).

Chemical Reactions and Properties

Thiazole derivatives participate in a range of chemical reactions, leveraging their reactive sites for further functionalization and the development of more complex molecules. For example, the reactivity of the thiazole ring with nucleophiles and electrophiles can lead to various substitutions, contributing to the diversity of thiazole-based compounds and their potential applications. The chemical stability and reactivity of these compounds are influenced by the electronic nature of the thiazole ring and the substituents attached to it (Karakurt, Cukurovalı, & Kani, 2020).

科学的研究の応用

Pesticidal Activities

Researchers have synthesized derivatives of thiazole compounds and evaluated their pesticidal activities. For instance, compounds synthesized with thiazole derivatives showed strong larvicidal activity against mosquito larvae and potent antifungal activity against phytopathogenic fungi, highlighting their potential as viable candidates for controlling mosquito larvae and plant diseases (Choi et al., 2015).

Antimicrobial and Antifungal Activities

Several studies have explored the antimicrobial and antifungal potentials of thiazole-based compounds. For example, novel Schiff base ligands containing thiazole rings demonstrated antimicrobial activity against various microorganisms, suggesting their usefulness in addressing microbial infections (Cukurovalı et al., 2002).

Anticancer Activities

The anticancer potential of thiazole derivatives has been a significant focus, with studies showing that these compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, thiabendazole-derived 1,2,3-triazole compounds showed promising antiproliferative activity against human cancer cell lines, indicating their potential as chemotherapeutic agents (El Bourakadi et al., 2020).

Synthesis and Chemical Characterization

Research has also focused on the synthesis and characterization of thiazole derivatives, revealing various methods to create these compounds with potential applications in medicinal chemistry and material science. For instance, efficient synthesis methods have been developed for creating 4,5-disubstituted thiazoles, contributing to the field of click chemistry and expanding the possibilities for novel compound creation (Lingaraju et al., 2012).

Safety and Hazards

While the specific safety data sheet for 2-Cyclopropyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole is not available, a related compound, Cyclopropyl methyl ketone, has a safety data sheet available . It is classified as a flammable liquid, toxic if swallowed, and can cause skin and eye irritation .

作用機序

Target of Action

Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, it’s plausible that this compound may interact with a variety of targets involved in these biological processes.

Mode of Action

Thiazole compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure may allow the compound to interact with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

特性

IUPAC Name |

2-cyclopropyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c1-10-3-2-6-15(7-10)8-12-9-16-13(14-12)11-4-5-11/h9,11H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCFVDQBCGCCEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)CC2=CSC(=N2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2492360.png)

![{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene](/img/structure/B2492361.png)

![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2492363.png)

![N-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]but-2-ynamide](/img/structure/B2492364.png)

![5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2492366.png)

![2-[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2492372.png)

![[(E)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] benzoate](/img/structure/B2492376.png)

![N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2492377.png)